molecular formula C21H27N3O3S B11110644 2-({5-[(E)-(2-octanoylhydrazinylidene)methyl]furan-2-yl}sulfanyl)-N-phenylacetamide

2-({5-[(E)-(2-octanoylhydrazinylidene)methyl]furan-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11110644
M. Wt: 401.5 g/mol
InChI Key: KNEMXJJJRMMFLG-PXLXIMEGSA-N
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Description

2-[(5-{[(E)-2-OCTANOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a hydrazone linkage, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(E)-2-OCTANOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the hydrazone linkage. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting an aldehyde or ketone with hydrazine or its derivatives under mild conditions.

    Thioether Formation: The furan ring is then functionalized with a thioether group through nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the hydrazone with octanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(E)-2-OCTANOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-[(5-{[(E)-2-OCTANOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The phenylacetamide moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[(E)-2-HEPTANOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE
  • 2-[(5-{[(E)-2-NONANOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE

Uniqueness

2-[(5-{[(E)-2-OCTANOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE is unique due to its specific hydrazone linkage and the length of the octanoyl chain, which can influence its biological activity and physical properties

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(E)-[5-(2-anilino-2-oxoethyl)sulfanylfuran-2-yl]methylideneamino]octanamide

InChI

InChI=1S/C21H27N3O3S/c1-2-3-4-5-9-12-19(25)24-22-15-18-13-14-21(27-18)28-16-20(26)23-17-10-7-6-8-11-17/h6-8,10-11,13-15H,2-5,9,12,16H2,1H3,(H,23,26)(H,24,25)/b22-15+

InChI Key

KNEMXJJJRMMFLG-PXLXIMEGSA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=C(O1)SCC(=O)NC2=CC=CC=C2

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=C(O1)SCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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